4-(1-Methylpiperidin-4-yl)benzimidamide
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Overview
Description
4-(1-Methylpiperidin-4-yl)benzimidamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of 4-(1-Methylpiperidin-4-yl)benzimidamide typically involves the reaction of benzimidamide with 1-methylpiperidine under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve the use of catalysts to increase the yield and efficiency of the synthesis process .
Chemical Reactions Analysis
4-(1-Methylpiperidin-4-yl)benzimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
4-(1-Methylpiperidin-4-yl)benzimidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 4-(1-Methylpiperidin-4-yl)benzimidamide involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied .
Comparison with Similar Compounds
4-(1-Methylpiperidin-4-yl)benzimidamide can be compared with other piperidine derivatives, such as:
- 1-Benzyl-3-methylpiperidin-4-yl-N-phenylpropanamide
- 4-(1-Methylpiperidin-4-yl)oxy aniline
- N-(4-Fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N’-(4-(2-methylpropyloxy)phenylmethyl)carbamide These compounds share similar structural features but may differ in their specific chemical properties and biological activities. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
Properties
Molecular Formula |
C13H19N3 |
---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
4-(1-methylpiperidin-4-yl)benzenecarboximidamide |
InChI |
InChI=1S/C13H19N3/c1-16-8-6-11(7-9-16)10-2-4-12(5-3-10)13(14)15/h2-5,11H,6-9H2,1H3,(H3,14,15) |
InChI Key |
CHVNNMNOKIHPFS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)C2=CC=C(C=C2)C(=N)N |
Origin of Product |
United States |
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